molecular formula C11H15N3O2 B072855 (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 1510-04-9

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cat. No. B072855
CAS RN: 1510-04-9
M. Wt: 221.26 g/mol
InChI Key: PSPZOKPNYCSKSW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide, also known as N-Acetylaspartylglutamate (NAAG), is a neuropeptide that is widely distributed in the central nervous system (CNS). NAAG has been found to play a crucial role in the regulation of neurotransmission and synaptic plasticity. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of NAAG.

Mechanism of Action

NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3) and has been shown to modulate glutamatergic neurotransmission in the CNS. NAAG binding to mGluR3 results in the inhibition of adenylate cyclase, which leads to a decrease in cAMP levels and subsequent inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
NAAG has been found to have a range of biochemical and physiological effects in the CNS. It has been shown to modulate synaptic plasticity, improve cognitive function, and protect against neurotoxicity. NAAG has also been found to regulate pain perception and act as an endogenous analgesic.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NAAG in lab experiments is its ability to modulate glutamatergic neurotransmission, which is involved in a wide range of CNS disorders. However, one of the limitations of using NAAG is its instability in aqueous solutions, which can affect its potency and efficacy.

Future Directions

There are several future directions in the study of NAAG. One area of research is the development of NAAG analogs that are more stable and potent than the natural peptide. Another area of research is the identification of new therapeutic applications for NAAG in CNS disorders. Additionally, the role of NAAG in neuroinflammation and neuroprotection is an area of growing interest.

Synthesis Methods

The synthesis of NAAG can be achieved through various methods. One of the most commonly used methods is the solid-phase peptide synthesis (SPPS) technique. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection of the amino acid side chains to obtain the desired peptide. Another method involves the enzymatic conversion of N-acetylaspartate (NAA) and glutamate by the enzyme N-acetylaspartate synthetase.

Scientific Research Applications

NAAG has been extensively studied for its potential therapeutic applications in various CNS disorders, including schizophrenia, Alzheimer's disease, and pain management. In schizophrenia, NAAG has been found to modulate glutamatergic neurotransmission and improve cognitive function. In Alzheimer's disease, NAAG has been shown to protect against neurotoxicity and improve memory function. In pain management, NAAG has been found to act as an endogenous analgesic by inhibiting the release of substance P.

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZOKPNYCSKSW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426348
Record name Gly-Phe-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

CAS RN

1510-04-9
Record name Glycyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gly-Phe-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.